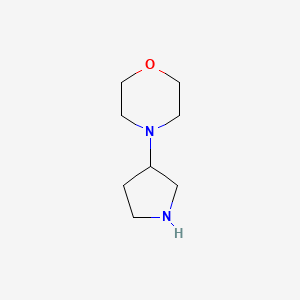

4-(Pyrrolidin-3-yl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-3-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJDRNMJJNFSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562382 | |

| Record name | 4-(Pyrrolidin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53617-37-1 | |

| Record name | 4-(Pyrrolidin-3-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53617-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyrrolidin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(Pyrrolidin-3-yl)morpholine" synthesis pathway exploration

An In-depth Technical Guide to the Synthesis of 4-(Pyrrolidin-3-yl)morpholine

Executive Summary

This compound is a valuable heterocyclic scaffold that incorporates two key pharmacophores: the pyrrolidine ring and the morpholine moiety. Both are prevalent in a wide range of biologically active compounds and FDA-approved drugs, making this combined structure a compelling building block for drug discovery and medicinal chemistry.[1] The pyrrolidine core is central to numerous pharmaceuticals, while the morpholine ring often enhances aqueous solubility and metabolic stability, improving the overall pharmacokinetic profile of a drug candidate.[2][3] This guide provides a comprehensive exploration of the primary synthetic pathways to this compound, offering senior application scientists and drug development professionals a detailed analysis of methodologies, mechanistic insights, and practical, field-proven protocols. We will dissect two principal strategies: Reductive Amination and Nucleophilic Substitution, providing the causal logic behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Strategic Importance of the Pyrrolidinyl-Morpholine Scaffold

The convergence of the pyrrolidine and morpholine heterocycles into a single molecule presents a unique opportunity in molecular design. Pyrrolidine derivatives are foundational motifs in a vast array of pharmacologically active agents, including inhibitors, modulators, and antibacterial compounds.[4] Similarly, the morpholine ring is a privileged structure in medicinal chemistry, recognized for its ability to improve physicochemical properties.[2] The target molecule, this compound, therefore serves as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications.

This guide focuses on robust and scalable synthetic routes, emphasizing the use of protecting groups and key intermediates that allow for controlled and efficient synthesis.

Retrosynthetic Analysis: Devising the Synthetic Strategy

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections at the C-N linkage between the two rings. This leads to two distinct and highly practical forward-synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

-

Pathway A (Reductive Amination): This approach involves the formation of the key C-N bond by reacting an N-protected 3-pyrrolidinone with morpholine under reductive conditions. This is often the preferred route due to its operational simplicity and the commercial availability of the necessary precursors.

-

Pathway B (Nucleophilic Substitution): This strategy relies on activating the 3-position of an N-protected pyrrolidine precursor (typically derived from 3-hydroxypyrrolidine) with a suitable leaving group, followed by displacement with morpholine acting as the nucleophile.

Synthetic Pathway A: Reductive Amination

This pathway is arguably the most direct and efficient method for constructing the target molecule. It proceeds through three key stages: protection of the pyrrolidine nitrogen, oxidation of the hydroxyl group to a ketone, and the final reductive amination followed by deprotection.

Rationale and Workflow

The use of a tert-butyloxycarbonyl (Boc) protecting group for the pyrrolidine nitrogen is strategic. The Boc group is stable to the oxidative and reductive conditions used in the subsequent steps but can be removed cleanly under acidic conditions without affecting the newly formed tertiary amine.[5] Oxidation of the alcohol to a ketone is a critical step to enable the formation of an iminium ion intermediate with morpholine. Reductive amination using a mild hydride source like Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly effective for coupling secondary amines to ketones.[6]

Caption: Workflow for the Reductive Amination Pathway.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

Rationale: Protection of the secondary amine is essential to prevent side reactions during the oxidation step. The Boc group is chosen for its robustness and ease of removal.[5]

-

Protocol:

-

Dissolve 3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product, which is often used without further purification.

-

Step 2: Synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone)

-

Rationale: The conversion of the secondary alcohol to a ketone is required for the subsequent iminium ion formation. Dess-Martin Periodinane (DMP) is a mild and effective oxidizing agent for this transformation, avoiding over-oxidation.[7]

-

Protocol:

-

To a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in DCM (approx. 15 mL per gram) under a nitrogen atmosphere, cool the flask to 0 °C.

-

Add Dess-Martin Periodinane (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Upon completion (monitored by TLC), quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the desired ketone.[7]

-

Step 3: Synthesis of tert-butyl 3-(morpholino)pyrrolidine-1-carboxylate

-

Rationale: This is the key bond-forming step. Sodium triacetoxyborohydride is the reagent of choice as it is less basic and more selective than other borohydrides, reducing the iminium ion intermediate in situ without significantly reducing the ketone starting material.

-

Protocol:

-

Dissolve N-Boc-3-pyrrolidinone (1.0 eq) and morpholine (1.2 eq) in 1,2-dichloroethane (DCE).

-

Add acetic acid (1.2 eq) to catalyze iminium ion formation.

-

Stir the mixture for 30 minutes at room temperature, then add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Stir the reaction overnight at room temperature.

-

Quench carefully with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

-

Step 4: Synthesis of this compound (Final Product)

-

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to liberate the secondary amine of the pyrrolidine ring.

-

Protocol:

-

Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of DCM or 1,4-dioxane.

-

Add an excess of Trifluoroacetic Acid (TFA, 10-20 eq) or a 4M solution of HCl in 1,4-dioxane.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the mixture under reduced pressure to remove the acid and solvent.

-

Neutralize the residue with a base (e.g., saturated NaHCO₃ or by passing through a basic ion-exchange resin) and extract with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).

-

Dry the organic phase and concentrate to yield the final product, this compound. The product may be obtained as a free base or converted to a salt (e.g., dihydrochloride) for improved stability and handling.[8]

-

Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Purity |

| 1 | N-Protection | Boc₂O, Et₃N | >95% | >95% |

| 2 | Oxidation | Dess-Martin Periodinane | 75-85% | >98% |

| 3 | Reductive Amination | Morpholine, NaBH(OAc)₃ | 80-90% | >95% |

| 4 | Deprotection | TFA or HCl/Dioxane | >90% | >99% |

Synthetic Pathway B: Nucleophilic Substitution

An alternative and equally viable strategy involves the nucleophilic attack of morpholine on an N-protected 3-pyrrolidinyl derivative bearing a good leaving group. This pathway is particularly useful if N-Boc-3-hydroxypyrrolidine is readily available.

Rationale and Workflow

This approach hinges on converting the hydroxyl group of N-Boc-3-hydroxypyrrolidine into a better leaving group, typically a mesylate (-OMs) or tosylate (-OTs). This activation facilitates a classic Sₙ2 reaction where morpholine acts as the nitrogen nucleophile. The choice of a non-nucleophilic base (e.g., triethylamine or DIPEA) during the activation step is crucial to prevent side reactions.

Caption: Workflow for the Nucleophilic Substitution Pathway.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

-

Rationale: Methanesulfonyl chloride (MsCl) reacts with the hydroxyl group in the presence of a base to form a mesylate, an excellent leaving group for subsequent Sₙ2 displacement.

-

Protocol:

-

Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

-

Wash the reaction mixture with cold water, 1M HCl, saturated NaHCO₃, and finally brine.

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. The resulting mesylate is often used immediately in the next step without further purification due to potential instability.

-

Step 2: Synthesis of tert-butyl 3-(morpholino)pyrrolidine-1-carboxylate

-

Rationale: Morpholine, a strong secondary amine nucleophile, displaces the mesylate group. The reaction may require heating to proceed at a reasonable rate.

-

Protocol:

-

Dissolve the crude mesylate from the previous step in a polar aprotic solvent like DMF or Acetonitrile.

-

Add morpholine (2.0-3.0 eq) and a non-nucleophilic base such as K₂CO₃ or DIPEA (1.5 eq).

-

Heat the reaction mixture to 60-80 °C and stir overnight.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine to remove the solvent and excess morpholine.

-

Dry over Na₂SO₄, concentrate, and purify by column chromatography.

-

Step 3: Deprotection

-

Protocol: This step is identical to Step 4 in Pathway A. The Boc-protected product is treated with a strong acid like TFA or HCl in dioxane to yield the final product.

Conclusion

Both the Reductive Amination and Nucleophilic Substitution pathways provide reliable and effective means to synthesize this compound. The choice between them often depends on the availability and cost of the starting materials. The Reductive Amination route (Pathway A) is generally more convergent and may offer higher overall yields if starting from 3-hydroxypyrrolidine. The Nucleophilic Substitution route (Pathway B) is an excellent alternative if N-Boc-3-hydroxypyrrolidine is the readily available precursor. Both methods utilize standard, well-understood organic transformations, making them amenable to scale-up for drug development programs.

References

- 1. enamine.net [enamine.net]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 8. (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride - Lead Sciences [lead-sciences.com]

An In-Depth Technical Guide to 4-(Pyrrolidin-3-yl)morpholine: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Pyrrolidin-3-yl)morpholine, a heterocyclic compound incorporating both a pyrrolidine and a morpholine moiety. These structural motifs are prevalent in medicinal chemistry, suggesting the potential of this compound as a valuable building block in drug discovery.[1][2][3][4] This document delves into the chemical structure, physicochemical properties, potential synthetic routes, and the toxicological profile of this compound, offering insights for its application in research and development.

Molecular Structure and Identification

This compound is a saturated heterocyclic compound featuring a morpholine ring attached to the 3-position of a pyrrolidine ring. This unique combination of two key pharmacophores offers a three-dimensional structure that is of significant interest in the design of novel therapeutic agents.[1][2]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 53617-37-1 |

| Molecular Formula | C₈H₁₆N₂O[5] |

| Molecular Weight | 156.23 g/mol [5] |

| Canonical SMILES | C1CN(C(C1)N2CCOCC2)C |

| InChI Key | OPJDRNMJJNFSNZ-UHFFFAOYSA-N[5] |

| Synonyms | 3-(Morpholin-4-yl)pyrrolidine, 4-(3-Pyrrolidinyl)morpholine[6] |

The structural arrangement of this compound, with its two nitrogen atoms, imparts basic properties to the molecule and provides multiple sites for potential chemical modification.

Physicochemical Properties

Table of Physicochemical Properties:

| Property | Value/Prediction | Source/Notes |

| Physical Form | Solid[5] | - |

| Solubility | Slightly soluble in water.[6] | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | The presence of two amine groups suggests two pKa values, likely in the range of typical secondary and tertiary amines. |

| LogP | Estimated at -0.1 | Based on the calculated XLogP3-AA for the related compound 4-Methyl-2-(pyrrolidin-3-YL)morpholine.[7] This suggests the compound is relatively hydrophilic. |

The hydrophilic nature, as suggested by the estimated LogP, indicates that this compound may have good aqueous solubility, a desirable characteristic for many drug candidates. However, experimental determination of these properties is crucial for accurate modeling and prediction of its pharmacokinetic profile.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region corresponding to the protons of the pyrrolidine and morpholine rings.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms in the molecule, with those adjacent to the nitrogen and oxygen atoms shifted downfield.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (156.23 g/mol ). Fragmentation patterns would likely involve the cleavage of the pyrrolidine and morpholine rings. A mass spectrum for a tosyl-protected derivative of this compound has been reported.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region, and C-N and C-O stretching vibrations in the fingerprint region.

For definitive structural confirmation, it is imperative for researchers to acquire and interpret the full range of spectroscopic data for any synthesized or procured sample of this compound.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the formation of pyrrolidine and morpholine rings. A plausible synthetic strategy would involve the reaction of a suitably protected 3-aminopyrrolidine derivative with a bis(2-haloethyl) ether or a related dielectrophile.

Below is a proposed, logical workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol Considerations:

-

Protection of 3-Aminopyrrolidine: The secondary amine of the pyrrolidine ring and the primary amine at the 3-position should be differentially protected to ensure selective reaction at the desired nitrogen. Common protecting groups for amines, such as Boc or Cbz, can be employed.

-

Ring Formation: The protected 3-aminopyrrolidine is then reacted with a suitable dielectrophile, such as bis(2-chloroethyl) ether, under basic conditions to facilitate the nucleophilic substitution and subsequent cyclization to form the morpholine ring.

-

Deprotection: The final step involves the removal of the protecting group(s) under appropriate conditions to yield the target compound, this compound.

The reactivity of this compound will be dictated by the presence of the secondary amine in the pyrrolidine ring and the tertiary amine of the morpholine ring. The secondary amine is expected to be more nucleophilic and can participate in reactions such as acylation, alkylation, and reductive amination, allowing for further functionalization of the molecule.

Potential Pharmacological Significance and Applications in Drug Discovery

Both pyrrolidine and morpholine are considered "privileged structures" in medicinal chemistry, as they are frequently found in a wide array of biologically active compounds and approved drugs.[1][2][3][4] The incorporation of these scaffolds into a single molecule suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents.

The pyrrolidine ring is a core component of numerous natural products and synthetic drugs with diverse biological activities.[1] The morpholine moiety is often introduced into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability, and can also contribute to target binding.[2][3]

Given the pharmacological profiles of related compounds, this compound and its derivatives could potentially exhibit a range of biological activities, including but not limited to:

-

Central Nervous System (CNS) Activity: Many morpholine-containing compounds have shown efficacy as anxiolytics, antidepressants, and antipsychotics.[1]

-

Anticancer Activity: The morpholine ring is present in several kinase inhibitors and other anticancer agents.[9]

-

Anti-infective Properties: Pyrrolidine and morpholine derivatives have been investigated for their antibacterial and antiviral activities.

The diagram below illustrates the logical flow from the core chemical structure to its potential applications in the pharmaceutical field.

Caption: Rationale for the utility of this compound in drug discovery.

It is important to note that while the structural components of this compound are associated with a wide range of biological activities, the specific pharmacological profile of this compound has yet to be extensively studied and reported in the scientific literature. Therefore, it represents an intriguing candidate for high-throughput screening and further investigation in various disease models.

Safety and Handling

Based on available safety data sheets for this compound, the compound is classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry and drug discovery. Its unique structure, combining the privileged pyrrolidine and morpholine scaffolds, offers a promising starting point for the design of novel therapeutic agents. While there is a need for more comprehensive experimental data on its physicochemical properties and biological activity, this guide provides a solid foundation for researchers interested in exploring the potential of this intriguing molecule. Further investigation into its synthesis, reactivity, and pharmacological profile is warranted to fully unlock its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Pyrrolidin-3-yl morpholine 53617-37-1 [sigmaaldrich.com]

- 6. 4-(3-Pyrrolidinyl)morpholine, 97% | Fisher Scientific [fishersci.ca]

- 7. 4-Methyl-2-(pyrrolidin-3-YL)morpholine | C9H18N2O | CID 82653235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(Pyrrolidin-3-yl)morpholine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyrrolidin-3-yl)morpholine is a heterocyclic small molecule incorporating both a pyrrolidine and a morpholine scaffold.[1] While commercially available as a versatile intermediate for chemical synthesis, its specific biological activities and mechanism of action (MoA) are not yet extensively documented in publicly available literature.[1] This guide, therefore, serves not as a review of established data, but as a forward-looking strategic and technical manual for the comprehensive elucidation of its MoA. We present a systematic, multi-phased research program designed to identify the molecular target(s) of this compound, validate the interaction, and characterize its downstream pharmacological effects. This document provides both the strategic rationale and detailed, field-proven protocols essential for its investigation as a potential therapeutic agent.

Introduction: The Rationale for Investigation

The chemical architecture of this compound is of significant interest to medicinal chemists. The morpholine ring is a privileged structure found in numerous approved drugs, contributing to favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The pyrrolidine ring, a five-membered nitrogen heterocycle, provides a three-dimensional scaffold that allows for precise spatial orientation of substituents to interact with biological targets. The combination of these two moieties suggests that this compound is a compelling candidate for biological screening and drug discovery efforts.

This guide outlines a logical and efficient pathway for its characterization, beginning with broad, unbiased screening to generate initial hypotheses, followed by rigorous target identification and validation studies.

Phase I: Hypothesis Generation and Initial Target Identification

The initial phase of investigation is designed to cast a wide net, identifying any significant biological effect of the compound and subsequently identifying its direct molecular target(s). We will employ a dual-pronged strategy: a target-agnostic phenotypic approach and a direct, unbiased biochemical approach.

Phenotypic Screening: Uncovering Cellular Effects

Phenotypic screening is a powerful strategy that identifies compounds altering the phenotype of a cell or organism in a desired manner, without a priori knowledge of the specific molecular target.[2][3][4] This approach allows the compound's effect to be observed in a complex biological system, potentially revealing novel mechanisms of action.[5][6]

Our initial screen will focus on cell viability across a panel of diverse human cancer cell lines, as cytotoxicity is a foundational indicator of biological activity.

Experimental Protocol 2.1.1: High-Throughput Cell Viability Screening (MTT Assay)

This protocol determines the concentration at which this compound exhibits cytotoxic or cytostatic effects.

Methodology:

-

Cell Culture: Plate a panel of selected human cancer cell lines (e.g., NCI-60 panel representatives) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., from 100 µM down to 1 nM).

-

Treatment: Treat the cells with the serially diluted compound. Include wells with DMSO-only as a vehicle control and wells with untreated cells as a negative control. A known cytotoxic agent (e.g., Doxorubicin) should be used as a positive control.

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[7]

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Causality and Self-Validation:

-

Why a panel of cell lines? Differential sensitivity across cell lines can provide early clues about the mechanism. For instance, high potency in cell lines known to be dependent on a specific signaling pathway may suggest a target within that pathway.

-

Why a 72-hour incubation? This duration is sufficient to observe effects on cell proliferation and division, not just acute toxicity.

-

Controls: The use of positive, negative, and vehicle controls ensures that the observed effects are due to the compound itself and not the solvent or other experimental artifacts.

Direct Target Identification: An Unbiased Biochemical Approach

While phenotypic screening reveals what a compound does to a cell, it does not identify the direct molecular target. To achieve this, we will employ an affinity-based pull-down approach coupled with mass spectrometry, a proven method for identifying protein targets of small molecules.[8]

Experimental Workflow 2.2.1: Affinity Chromatography-Mass Spectrometry

This workflow aims to isolate and identify proteins from a cell lysate that directly bind to this compound.

Methodology:

-

Compound Immobilization: Covalently attach this compound to a solid support (e.g., NHS-activated sepharose beads) via a linker. It is critical to choose a linker attachment point on the molecule that is least likely to interfere with its biological activity. A "no-linker" control (beads alone) and a "scrambled compound" control should be prepared in parallel.

-

Cell Lysate Preparation: Prepare a total protein lysate from a responsive cell line identified in the phenotypic screen (Protocol 2.1.1).

-

Affinity Pull-Down: Incubate the immobilized compound (the "bait") with the cell lysate to allow binding.

-

Washing: Wash the beads extensively with buffer to remove non-specific, low-affinity binders.

-

Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Protein Separation and Identification:

-

Separate the eluted proteins using 1D SDS-PAGE.

-

Excise the protein bands, perform in-gel trypsin digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Compare the identified proteins from the compound-bound beads to those from the control beads. True binding partners should be significantly enriched in the experimental sample.

Workflow Diagram:

Caption: Workflow for affinity-based target identification.

Phase II: Target Validation and Mechanistic Characterization

Once a putative target protein (or a small set of candidates) is identified, the next critical phase is to validate this interaction and characterize its functional consequences.

Validating the Direct Binding Interaction

We must confirm that the compound physically interacts with the identified target with measurable affinity. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technique for this purpose.

Experimental Protocol 3.1.1: Surface Plasmon Resonance (SPR) Analysis

Methodology:

-

Protein Immobilization: Covalently immobilize the purified, recombinant putative target protein onto an SPR sensor chip.

-

Compound Injection: Prepare a series of precise concentrations of this compound in a suitable running buffer. Inject these solutions sequentially over the sensor chip surface.

-

Data Acquisition: The SPR instrument measures the change in the refractive index at the chip surface as the compound binds to and dissociates from the immobilized protein. This is recorded in real-time as a sensorgram.

-

Data Analysis: Fit the binding and dissociation curves from multiple compound concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ).

Causality and Self-Validation:

-

Why SPR? It provides quantitative data on binding kinetics (on- and off-rates) and affinity (Kᴅ), offering a much higher level of validation than a simple pull-down.

-

Controls: A reference flow cell on the sensor chip (with no immobilized protein or an irrelevant protein) is used to subtract bulk refractive index changes, ensuring the measured signal is from the specific interaction.

Data Presentation:

| Parameter | Value |

| Association Rate (ka) (M⁻¹s⁻¹) | [Insert Value] |

| Dissociation Rate (kd) (s⁻¹) | [Insert Value] |

| Dissociation Constant (Kᴅ) (nM) | [Insert Value] |

| Caption: Example table for summarizing SPR kinetic data. |

Characterizing the Functional Effect

After confirming direct binding, the next step is to determine how this interaction modulates the target's function. The specific assay will depend on the nature of the identified target.

Example Scenario: Target is a Protein Kinase

If the identified target is a protein kinase, we would proceed with an in vitro kinase inhibition assay.

Experimental Protocol 3.2.1: In Vitro Kinase Inhibition Assay

Methodology:

-

Assay Setup: In a 96- or 384-well plate, combine the recombinant kinase, its specific substrate peptide, and ATP.

-

Compound Addition: Add this compound at a range of concentrations.

-

Kinase Reaction: Incubate the mixture at 30°C to allow the kinase to phosphorylate its substrate.

-

Detection: Quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay where the amount of ATP remaining after the reaction is measured (e.g., Kinase-Glo® assay). A decrease in signal indicates kinase activity, and a restoration of signal indicates inhibition.

-

Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value for enzyme inhibition.

Elucidating the Downstream Cellular Pathway

The final step is to connect the direct target modulation back to the cellular phenotype observed in the initial screens. This involves examining the downstream signaling pathway of the validated target.

Example Scenario: Target is a Kinase in the PI3K/Akt Pathway

If our target is PI3K, we would expect to see changes in the phosphorylation status of its downstream effectors, like Akt.

Experimental Protocol 3.3.1: Western Blot Analysis of Pathway Modulation

Methodology:

-

Cell Treatment: Treat the responsive cell line with this compound at concentrations around its cellular IC₅₀.

-

Protein Lysis: After a set time, lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of Akt (p-Akt) and total Akt. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-Akt to total Akt would confirm that the compound inhibits the PI3K/Akt signaling pathway in a cellular context.

Hypothetical Signaling Pathway Diagram:

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

The investigation of a novel chemical entity like this compound requires a disciplined, hierarchical approach. The workflow presented in this guide—progressing from broad phenotypic screening to specific target identification, biochemical validation, and cellular pathway analysis—provides a robust framework for success. By systematically applying these protocols, researchers can confidently identify the molecular mechanism of action, a critical step in translating a promising small molecule from a laboratory curiosity into a potential therapeutic lead.

References

- 1. CAS 53617-37-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 3. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 4. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]

- 5. proventainternational.com [proventainternational.com]

- 6. pfizer.com [pfizer.com]

- 7. benchchem.com [benchchem.com]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

"4-(Pyrrolidin-3-yl)morpholine" discovery and background literature

An In-Depth Technical Guide to 4-(Pyrrolidin-3-yl)morpholine: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

This compound is a heterocyclic chemical compound that has emerged as a significant building block in medicinal chemistry. It synergistically combines the structural and physicochemical advantages of two independently valuable scaffolds: the three-dimensional, basic pyrrolidine ring and the polarity-enhancing, metabolically stable morpholine moiety. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, intended for researchers and professionals in drug development. We will explore its role as a "privileged scaffold," detail a robust synthetic protocol, and examine its incorporation into advanced drug candidates, particularly in oncology and central nervous system (CNS) disorders.

Introduction: The Convergence of Two Privileged Scaffolds

In drug discovery, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. These structures provide a versatile template for the development of novel therapeutics. This compound is a quintessential example, deriving its utility from the fusion of two such scaffolds.

-

The Pyrrolidine Ring: As a saturated five-membered nitrogen heterocycle, the pyrrolidine ring is a cornerstone of medicinal chemistry.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling chemists to explore three-dimensional pharmacophore space effectively.[1] The basic secondary amine (or a substituted tertiary amine) provides a key site for hydrogen bonding or salt formation, which can be crucial for target engagement and for improving the pharmacokinetic profile of a drug candidate.[2]

-

The Morpholine Ring: The morpholine heterocycle is frequently incorporated into drug candidates to enhance their physicochemical properties.[3] The presence of the oxygen atom introduces polarity and a hydrogen bond acceptor site, which often improves aqueous solubility and reduces off-target toxicity.[4] Furthermore, the morpholine ring is generally stable to metabolic degradation, contributing to a more favorable pharmacokinetic profile.[3][5]

The combination of these two rings into a single, relatively small molecule creates a powerful building block. It offers multiple points for diversification, a defined three-dimensional structure, and inherent "drug-like" properties, making it a highly sought-after intermediate in the synthesis of complex therapeutic agents.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its use in synthetic chemistry, guiding choices of solvents, reagents, and purification techniques.

| Property | Value | Reference(s) |

| CAS Number | 53617-37-1 | [6][7] |

| Molecular Formula | C₈H₁₆N₂O | [6][7] |

| Molecular Weight | 156.23 g/mol | [6][7] |

| IUPAC Name | This compound | [6] |

| Appearance | Solid | [7] |

| SMILES | C1CC(CN1)N1CCOCC1 | [6] |

| InChI Key | OPJDRNMJJNFSNZ-UHFFFAOYNA-N | [6][7] |

Synthesis and Characterization

While this compound is commercially available, an understanding of its synthesis is crucial for the preparation of derivatives or for scaling up production.[6][7] A highly efficient and common strategy for its synthesis is a two-step sequence involving reductive amination followed by deprotection. This approach is favored for its high yields, operational simplicity, and use of readily available starting materials.[2][8]

Detailed Experimental Protocol (Representative)

This protocol describes a representative synthesis based on well-established chemical transformations.[2][8][9]

Step 1: Synthesis of tert-butyl 3-morpholinopyrrolidine-1-carboxylate (Reductive Amination)

-

Reagent Setup: To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add morpholine (1.2 eq).

-

Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) portion-wise to the reaction mixture. The use of Na(OAc)₃BH is advantageous as it is a mild and selective reducing agent for imines and enamines, tolerating many other functional groups.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-16 hours).

-

Workup and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N-Boc protected intermediate as a pure compound.

Step 2: Synthesis of this compound (N-Boc Deprotection)

-

Reagent Setup: Dissolve the purified tert-butyl 3-morpholinopyrrolidine-1-carboxylate (1.0 eq) from Step 1 in a suitable solvent, typically DCM.

-

Deprotection: Add an excess of a strong acid. Common reagents for this transformation include trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[10][11]

-

Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS for the disappearance of the starting material (typically 1-4 hours).

-

Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid. The resulting residue is the hydrochloride or trifluoroacetate salt of the product. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ or a mild base like 1M NaOH until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Applications in Medicinal Chemistry

The true value of this compound is realized when it is incorporated as a structural fragment into larger, biologically active molecules. Its pre-defined stereochemistry (if a chiral version is used) and functional handles (the pyrrolidine nitrogen) allow for its strategic placement within a molecule to optimize interactions with a biological target.

Case Study: Inhibitors of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several potent inhibitors of this pathway incorporate the this compound moiety.

For instance, in the development of Akt kinase inhibitors, analogues containing this scaffold were synthesized.[12] The morpholine oxygen can act as a crucial hydrogen bond acceptor, while the pyrrolidine nitrogen serves as an attachment point for other parts of the molecule designed to interact with different regions of the kinase active site. Similarly, derivatives have been designed as PI3K inhibitors, where the scaffold's rigidity and polarity contribute to both potency and selectivity.[13]

| Representative Compound (Derivative) | Target | Biological Activity (IC₅₀) | Reference |

| 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][6][13][14]triazin-4-yl)morpholine derivative | PI3Kα | Micromolar concentrations | [13] |

| AZD5363 Analogue (Compound 48) | Akt1 | 6 nM | [12] |

Note: The biological activity data shown is for larger molecules that contain the this compound scaffold as a substructure, demonstrating the utility of the core.

Case Study: Central Nervous System (CNS) Agents

Developing drugs that can cross the blood-brain barrier (BBB) is a major challenge in medicinal chemistry. Molecules must possess a delicate balance of lipophilicity and polarity. The morpholine ring is often considered a "CNS-friendly" fragment because it can improve aqueous solubility and overall physicochemical properties without drastically increasing molecular weight.[15] This makes the this compound scaffold an attractive starting point for the design of novel agents targeting CNS disorders. Its incorporation has been explored in compounds designed for various CNS targets, where it aids in achieving the required pharmacokinetic profile for brain penetration.[5]

Conclusion

This compound stands as a testament to the power of scaffold-based drug design. By combining the advantageous three-dimensional geometry of the pyrrolidine ring with the favorable physicochemical and metabolic properties of the morpholine moiety, it provides a robust and versatile platform for the synthesis of novel therapeutics. Its successful application in the development of potent kinase inhibitors and its potential in the challenging field of CNS drug discovery underscore its importance. As medicinal chemists continue to seek out efficient ways to build molecular complexity and optimize drug-like properties, the utility of well-designed building blocks like this compound will only continue to grow.

References

- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Available Synple Chem Reagent Cartridges [synplechem.com]

- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. reddit.com [reddit.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Pyrrolidin-3-yl-morpholine,this compound | Chemrio [chemrio.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-(Pyrrolidin-3-yl)morpholine

Abstract

The synthetically accessible scaffold, 4-(pyrrolidin-3-yl)morpholine, represents a promising starting point for the development of novel therapeutics. Its constituent pyrrolidine and morpholine rings are prevalent in a multitude of biologically active compounds, suggesting a high potential for interaction with key cellular targets. This in-depth technical guide provides a comprehensive analysis of the potential biological targets of this compound, with a primary focus on the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. We delve into the scientific rationale for this hypothesis, drawing upon structure-activity relationships of analogous compounds. Furthermore, this guide furnishes drug development professionals with a detailed roadmap for the experimental identification and validation of these targets, encompassing both cutting-edge and established methodologies.

Introduction: The Emerging Significance of the Pyrrolidinyl-Morpholine Scaffold

The quest for novel chemical entities with therapeutic efficacy is a cornerstone of modern drug discovery. The this compound scaffold has garnered interest due to the privileged nature of its two core heterocyclic components. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental building block in a vast number of FDA-approved drugs and natural products, prized for its ability to introduce conformational rigidity and stereochemical complexity.[1][2] Similarly, the morpholine moiety is a common feature in numerous kinase inhibitors and other therapeutic agents, often contributing to improved pharmacokinetic properties and target engagement.[3][4] The combination of these two motifs in this compound presents a unique chemical space with the potential for high-affinity interactions with a range of biological macromolecules.

This guide will first explore the most probable biological targets for this scaffold, focusing on the PI3K/Akt/mTOR pathway, and then provide a detailed, actionable framework for researchers to experimentally validate these predictions and uncover novel targets.

The Prime Suspect: The PI3K/Akt/mTOR Signaling Pathway

A substantial body of evidence points towards the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway as a primary target for molecules incorporating the morpholine scaffold, particularly when coupled with a nitrogen-containing heterocycle. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[5][6]

Derivatives of scaffolds bearing a morpholine group have demonstrated potent inhibitory activity against PI3K. For instance, research on 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][7][8][9]triazin-4-yl)morpholine derivatives identified them as novel PI3K inhibitors.[10] Furthermore, a comprehensive review of morpholino pyrimidine derivatives highlights their promise as inhibitors of the PI3K/Akt/mTOR pathway.[6] The morpholine oxygen is often crucial for forming a key hydrogen bond interaction within the kinase hinge region, contributing to both potency and selectivity.[6]

The pyrrolidine moiety in this compound can be envisioned to occupy a solvent-exposed region or interact with specific residues in the target protein, potentially enhancing binding affinity and modulating selectivity. The development of AZD5363, a potent Akt inhibitor, which incorporates both pyrrolidine and morpholine functionalities, further strengthens the hypothesis that this combined scaffold can effectively target kinases within this critical signaling cascade.[5][11]

Signaling Pathway Overview: The PI3K/Akt/mTOR Axis

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

A Practical Guide to Target Identification and Validation

While the PI3K/Akt/mTOR pathway presents a compelling hypothesis, rigorous experimental validation is paramount. This section provides a detailed, multi-pronged approach for identifying and confirming the biological targets of this compound.

In Silico Target Prediction: A First Glance

Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses about potential targets. These approaches leverage large databases of known drug-target interactions and compound structures to predict binding partners for a novel molecule.[12][13]

-

Compound Representation: Generate a 2D or 3D representation of this compound in a suitable format (e.g., SMILES, SDF).

-

Database Selection: Utilize publicly available and commercial databases for target prediction, such as ChEMBL, DrugBank, and various machine learning-based platforms.[14]

-

Prediction Algorithms: Employ a variety of algorithms, including those based on ligand similarity, protein structure homology (if a target structure is known or can be modeled), and machine learning models trained on large-scale bioactivity data.[15][16]

-

Data Analysis and Prioritization: Analyze the prediction scores and prioritize potential targets based on the strength of the evidence from multiple algorithms and their biological relevance to desired therapeutic areas.

Workflow for Computational Target Prediction

Caption: A streamlined workflow for in silico target prediction.

Experimental Target Identification: Pulling Down the Partners

Experimental approaches are essential to definitively identify the proteins that physically interact with this compound. Affinity-based pull-down methods are a cornerstone of this process.[8][9]

Affinity chromatography remains a widely used and powerful technique for isolating target proteins from complex biological mixtures.[17][18] This method involves immobilizing the small molecule of interest on a solid support and then using it as "bait" to capture its binding partners.

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid) suitable for covalent attachment to a solid support. Crucially, the point of attachment should be at a position on the molecule that does not interfere with its putative binding interactions, as determined by preliminary structure-activity relationship (SAR) studies.[3][19][20][21]

-

Immobilization: Covalently couple the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose beads).

-

Lysate Preparation: Prepare a cell or tissue lysate from a biologically relevant source under conditions that preserve protein structure and function.

-

Incubation: Incubate the lysate with the affinity resin to allow for the binding of target proteins. Include a control resin (without the immobilized compound) to identify non-specific binders.

-

Washing: Thoroughly wash the resin to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a variety of methods, such as changing the pH or ionic strength of the buffer, or by competing with an excess of the free (non-immobilized) this compound.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Workflow for Affinity Chromatography-Based Target ID

Caption: Step-by-step workflow for affinity chromatography.

Chemical proteomics offers a more sophisticated and often more robust approach to target identification.[7][22] These methods typically involve the use of chemical probes that can be covalently cross-linked to their targets, often through photo-affinity labeling.[23][24]

-

Probe Design and Synthesis: Design and synthesize a trifunctional probe based on the this compound scaffold. This probe should contain:

-

The core this compound structure for target recognition.

-

A photo-reactive group (e.g., a diazirine or benzophenone) that, upon UV irradiation, forms a covalent bond with nearby amino acid residues.

-

A reporter tag (e.g., biotin or a clickable alkyne) for enrichment and detection.

-

-

Cellular Treatment and Cross-linking: Treat live cells or cell lysates with the photo-affinity probe. After an incubation period to allow for target binding, irradiate the sample with UV light to induce covalent cross-linking.

-

Lysis and Enrichment: Lyse the cells (if treated live) and enrich the biotinylated protein-probe complexes using streptavidin-coated beads.

-

On-Bead Digestion and Mass Spectrometry: Digest the enriched proteins into peptides while they are still bound to the beads and identify them by mass spectrometry.

Target Validation: Confirming the Interaction

Once a list of candidate targets has been generated, it is crucial to validate these interactions to confirm that they are direct, specific, and functionally relevant.

Direct binding between this compound and a purified candidate protein can be confirmed using a variety of biophysical techniques.

| Assay | Principle | Advantages | Disadvantages |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein. | Real-time, label-free, provides kinetic data (kon, koff). | Requires specialized equipment, protein immobilization can affect activity. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a protein. | Label-free, provides thermodynamic data (ΔH, ΔS, KD). | Requires large amounts of pure protein, low throughput. |

| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon ligand binding. | Low sample consumption, can be performed in complex biological liquids. | Requires fluorescent labeling of one of the binding partners. |

Confirming that this compound engages its target within a cellular context is a critical validation step.

-

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blot or mass spectrometry.[25]

-

NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein fused to a NanoLuc® luciferase. A fluorescent tracer that also binds to the target is displaced by the test compound, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a foundation for the development of novel therapeutic agents. The strong evidence implicating analogous structures as inhibitors of the PI3K/Akt/mTOR pathway provides a clear and compelling starting point for target identification efforts. By employing a systematic and multi-faceted approach that combines in silico prediction with robust experimental techniques such as affinity chromatography and chemical proteomics, researchers can confidently identify and validate the biological targets of this intriguing molecule. Subsequent validation of target engagement in a cellular context will be pivotal in advancing compounds based on this scaffold into preclinical and clinical development, ultimately unlocking their full therapeutic potential.

References

- 1. cube-biotech.com [cube-biotech.com]

- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prediction of compound-target interaction using several artificial intelligence algorithms and comparison with a consensus-based strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 19. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 20. researchgate.net [researchgate.net]

- 21. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chemoproteomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Starting Materials and Precursors for the Synthesis of 4-(Pyrrolidin-3-yl)morpholine

Executive Summary

4-(Pyrrolidin-3-yl)morpholine is a valuable bifunctional heterocyclic building block in medicinal chemistry, integrating the pharmacologically significant pyrrolidine and morpholine scaffolds. The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in the architecture of numerous natural products and synthetic drugs, prized for its ability to introduce three-dimensional complexity and specific stereochemical features.[1][2] Similarly, the morpholine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and target binding.[3][4] This guide provides a comprehensive analysis of the primary synthetic routes to this compound, focusing on the critical starting materials and precursors. We will dissect two principal and field-proven strategies: Reductive Amination and Nucleophilic Substitution, offering detailed protocols, mechanistic insights, and a comparative analysis to inform precursor selection and process development for researchers in drug discovery.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A retrosynthetic approach to this compound reveals two primary bond disconnections that lead to logical and commercially viable precursors. The most strategic disconnection is the C-N bond between the pyrrolidine ring and the morpholine nitrogen. This leads to two convergent synthetic strategies, each relying on a distinct set of key precursors.

-

Reductive Amination Pathway: This approach disconnects the target molecule into a pyrrolidinone precursor and morpholine. This is a robust and widely used method for C-N bond formation in pharmaceutical synthesis.[5]

-

Nucleophilic Substitution Pathway: This strategy involves disconnecting the C-N bond to yield a pyrrolidine bearing a suitable leaving group or an amino group, which then reacts with a morpholine synthon.

The choice between these pathways often depends on the availability of starting materials, desired stereochemistry, and scalability.

Caption: Retrosynthetic analysis of this compound.

Pathway I: Synthesis via Reductive Amination

This strategy is arguably the most common and efficient for synthesizing this compound. It hinges on the reaction between an N-protected 3-pyrrolidinone and morpholine, followed by the removal of the protecting group. The use of a protecting group, typically tert-butyloxycarbonyl (Boc), is essential to prevent side reactions at the pyrrolidine nitrogen.

Core Principle & Mechanistic Insight

Reductive amination is a two-step, one-pot process. First, the ketone (N-Boc-3-pyrrolidinone) reacts with the secondary amine (morpholine) under mildly acidic conditions to form a transient iminium ion intermediate. This electrophilic species is then reduced in situ by a hydride-based reducing agent to yield the desired tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness, tolerance of various functional groups, and lack of requirement for strict pH control.

Key Precursors & Starting Materials

| Precursor | Structure | CAS Number | Molecular Wt. | Key Sourcing Notes |

| N-Boc-3-Pyrrolidinone | C9H15NO3 | 53167-33-6 | 185.22 | Commercially available. Can be synthesized via oxidation of N-Boc-3-hydroxypyrrolidine or through photoenzymatic routes from pyrrolidine.[6] |

| Morpholine | C4H9NO | 110-91-8 | 87.12 | Widely available, inexpensive bulk chemical. |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | 56553-60-7 | 211.94 | Standard laboratory reagent. Moisture sensitive. |

| Trifluoroacetic Acid (TFA) | C2HF3O2 | 76-05-1 | 114.02 | Standard reagent for Boc deprotection. Corrosive. |

Experimental Protocol: Two-Step Synthesis

Step 1: Reductive Amination to form N-Boc-4-(pyrrolidin-3-yl)morpholine

-

To a stirred solution of N-Boc-3-pyrrolidinone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add morpholine (1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-protected product, which can be purified by column chromatography if necessary.

Step 2: Boc Deprotection

-

Dissolve the crude N-Boc-4-(pyrrolidin-3-yl)morpholine from the previous step in DCM (approx. 0.2 M).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Dissolve the residue in a minimal amount of DCM and basify by adding a saturated aqueous solution of NaHCO₃ or 1M NaOH until the pH is >10.

-

Extract the aqueous layer with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Caption: Workflow for the Reductive Amination synthesis pathway.

Pathway II: Synthesis via Nucleophilic Substitution

This pathway is an excellent alternative, particularly when specific stereochemistry is required, as chiral N-protected 3-aminopyrrolidines are commercially available.[7] The strategy involves constructing the morpholine ring onto the 3-aminopyrrolidine scaffold.

Core Principle & Mechanistic Insight

The synthesis relies on the double N-alkylation of the primary amine on the pyrrolidine ring with a dielectrophilic reagent that serves as the C4 backbone of the morpholine ring. The classic reagent for this transformation is bis(2-chloroethyl) ether. The reaction proceeds via two sequential intermolecular Sₙ2 reactions. A base is required to neutralize the HCl generated during the reaction and to ensure the pyrrolidine nitrogen remains nucleophilic.

Key Precursors & Starting Materials

| Precursor | Structure | CAS Number (S-isomer) | Molecular Wt. | Key Sourcing Notes |

| (S)- or (R)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | 147081-44-5 | 186.25 | Commercially available as both enantiomers, providing direct access to chiral products.[7][8] |

| Bis(2-chloroethyl) ether | C4H8Cl2O | 111-44-4 | 143.01 | Commercially available. Caution: Toxic and carcinogenic. |

| Potassium Carbonate (K₂CO₃) | K2CO3 | 584-08-7 | 138.21 | Common, inexpensive inorganic base. |

| Sodium Iodide (NaI) | NaI | 7681-82-5 | 149.89 | Used catalytically (Finkelstein reaction) to convert the less reactive chlorides to more reactive iodides in situ. |

Experimental Protocol: One-Pot Synthesis and Deprotection

Step 1: Morpholine Ring Formation

-

To a solution of (S)- or (R)-1-Boc-3-aminopyrrolidine (1.0 eq) in a high-boiling polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF), add a robust base like potassium carbonate (K₂CO₃) (3.0 eq) and a catalytic amount of sodium iodide (NaI) (0.1 eq).

-

Add bis(2-chloroethyl) ether (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-48 hours. Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield crude N-Boc-4-(pyrrolidin-3-yl)morpholine.

Step 2: Boc Deprotection

The deprotection procedure is identical to that described in Pathway I.

Caption: Workflow for the Nucleophilic Substitution synthesis pathway.

Conclusion and Strategic Recommendations

Both the Reductive Amination and Nucleophilic Substitution pathways offer reliable and scalable methods for the synthesis of this compound. The optimal choice is dictated by the specific project requirements:

-

For Racemic or Achiral Synthesis: The Reductive Amination pathway is often more cost-effective and straightforward, utilizing readily available bulk chemicals. It avoids the use of the highly toxic bis(2-chloroethyl) ether.

-

For Stereospecific Synthesis: The Nucleophilic Substitution pathway is superior, as it leverages commercially available chiral N-Boc-3-aminopyrrolidines to directly produce enantiomerically pure final products, such as (R)-4-(Pyrrolidin-3-yl)morpholine or its (S)-enantiomer.

By understanding the causality behind these experimental choices and the availability of their respective precursors, researchers can confidently select and execute the most appropriate synthetic strategy for their drug development programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-(-)-1-Boc-3-氨基吡咯烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. calpaclab.com [calpaclab.com]

"4-(Pyrrolidin-3-yl)morpholine" in silico modeling and docking studies

An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 4-(Pyrrolidin-3-yl)morpholine

Abstract

The morpholine-pyrrolidine scaffold is a versatile structural motif present in numerous biologically active compounds, suggesting its potential as a valuable building block in medicinal chemistry.[1][2] This guide provides a comprehensive, field-proven methodology for conducting in silico modeling and molecular docking studies on novel compounds, using this compound as a case study. We will navigate the complete computational workflow, from target selection and molecular preparation to the execution and critical analysis of docking simulations. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to predict and rationalize the molecular interactions that underpin biological activity. For the purpose of this guide, we will use Human Carbonic Anhydrase II (hCA-II), a well-characterized enzyme and a common target for inhibitors containing heterocyclic scaffolds, as a representative protein target to illustrate the workflow.[3]

Part 1: Foundational Stage - Pre-Docking Preparation

The validity of any molecular docking study is critically dependent on the meticulous preparation of both the protein receptor and the small molecule ligand. This phase ensures that the molecules are in a chemically correct and energetically favorable state, providing a realistic foundation for the simulation.

1.1: Target Protein Identification and Preparation

The choice of a biological target is the first critical decision. It is typically guided by existing literature, homology to known ligands, or broader screening hypotheses. As morpholine-based thiazoles have shown inhibitory potential against Carbonic Anhydrase II (CA-II), this enzyme serves as a logical and illustrative target for our subject compound.[3][4]

-

Structure Acquisition: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 2VVA, which represents hCA-II in complex with a known inhibitor.

-

Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF ChimeraX, BIOVIA Discovery Studio, PyMOL).[5]

-

Causality: The raw PDB file contains non-essential components like water molecules, co-solvents, and co-crystallized ligands that can interfere with the docking process.[6][7] It is crucial to remove these to create a clean binding site. Retain only the protein chain(s) and essential cofactors (in this case, the active site Zinc ion, ZN).

-

-

Structural Refinement:

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens, ensuring that polar hydrogens are correctly placed to form an optimal hydrogen-bonding network.[6]

-

Repair Missing Residues: Check for and repair any missing side chains or gaps in the protein structure using built-in tools like the Dock Prep procedure in Chimera.[8][9]

-

-

Assign Atomic Charges: Compute and assign partial atomic charges to the protein. The Kollman charging method is a widely accepted standard for proteins. This step is essential for the scoring function to accurately calculate electrostatic interactions.[10]

-

File Format Conversion: Save the prepared protein structure in the PDBQT file format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

1.2: Ligand Preparation: this compound

The ligand must be converted from a 2D representation to an energetically minimized 3D conformer with correct chemical properties.

-